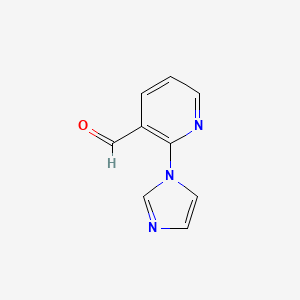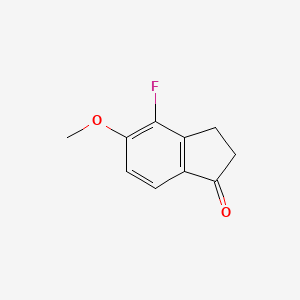![molecular formula C7H6BrN3 B1441999 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 943323-55-5](/img/structure/B1441999.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is often stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the use of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide with p-toluenesulfonyl chloride in pyridine at 25℃ for 12 hours . This is followed by a reaction with ethanolamine in pyridine at 25℃ for 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The exact mass of the compound is 210.974503 .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3 . Its LogP value is 2.53, and it has a PSA of 55.43000 . The compound is solid at room temperature .Scientific Research Applications
Unusual Formation of Sterically Hindered Primary Amines
Research on the formation of sterically hindered primary amines, specifically in the context of pyrrolo- and pyrido[1,2-a]indoles, discusses the synthesis of 2,3-dihydro-2,2,9-trimethyl-1H-pyrrolo[1,2-a]indol-1-amine from its corresponding 1-ol. The process involves mesylation in pyridine followed by treatment with pyrrolidine, shedding light on the complex interactions and steric factors in the formation of such amines. This study underscores the pyridine ring's role as a masked amino group, partly attributed to steric congestion, and provides insights into the synthesis mechanisms of such compounds (Jirkovsky et al., 1991).
Functionalization of 1H-Pyrrolo[2,3-b]pyridine
The functionalization of 1H-pyrrolo[2,3-b]pyridine was explored to create new compounds for applications in agrochemicals and functional materials. This research introduced amino groups onto the 6-position of 7-azaindole, resulting in multidentate agents. The study provided pathways to convert 6-amino and 6-iodo derivatives to podant-type compounds and synthesized polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups as a pendant. Notably, some of the synthesized products exhibited high fungicidal activity, suggesting potential applications in agrochemical industries (Minakata et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are currently unknown
Biochemical Pathways
Without knowledge of the primary targets, it’s challenging to summarize the biochemical pathways affected by this compound . Future studies should focus on identifying these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their catalytic activities. Additionally, this compound interacts with proteins involved in DNA repair and replication, influencing the stability and integrity of genetic material .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are essential for cell growth, differentiation, and survival. The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For instance, the compound has been found to inhibit certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term effects include alterations in cell cycle progression and apoptosis, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with nuclear transport proteins can influence its access to nuclear targets, thereby modulating gene expression and DNA repair processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and chromatin-associated proteins, or to the mitochondria, where it can influence metabolic processes and apoptosis. The precise localization of this compound within cells determines its specific biological effects .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYMEQGRDQCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696645 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-55-5 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)
![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)



![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)


